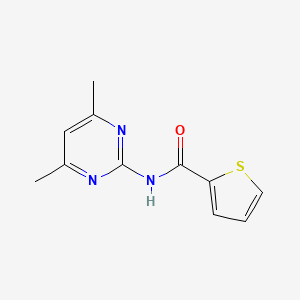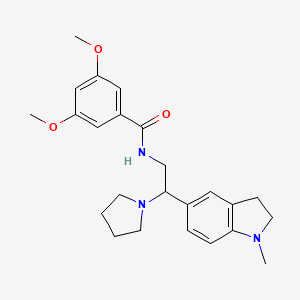
N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was achieved by reacting 2-aminothiophene-3-carbonitrile with activated 2-(thiophen-2-yl)acetic acid in a N-acylation reaction .
Molecular Structure Analysis
The molecular structure of a similar compound, N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, was characterized by elemental analyses, FT-IR, 1H and 13C NMR spectroscopic studies, and single crystal X-ray crystallography . The crystal packing of the compound is stabilized by C–H···N and N–H···N hydrogen bonds .
Chemical Reactions Analysis
The chemical reactions involving thiophene derivatives have been extensively studied. For instance, a series of new N-(thiophen-2-yl) nicotinamide derivatives were synthesized by splicing the nitrogen-containing heterocycle natural molecule nicotinic acid and the sulfur-containing heterocycle thiophene .
Scientific Research Applications
Fungicidal Activity
This compound has been studied for its potential use as a fungicide. Modifications to its structure have shown benefits in increasing fungicidal activity, particularly when a chloro group is present at specific positions within the molecule .
Anti-Tumor Activity
There is evidence that derivatives of this compound may act as PI3Kα/mTOR dual inhibitors, which are important targets in cancer therapy. These derivatives have been shown to be effective scaffolds with anti-tumor properties .
Tyrosinase Inhibition
The compound has been identified as a potent inhibitor of tyrosinase, an enzyme involved in melanin synthesis. This suggests potential applications in treating hyperpigmentation disorders or as a skin-lightening agent .
Therapeutic Agent Development
Thiophene derivatives, including those related to this compound, have been used as raw materials in the synthesis of anticancer agents and anti-atherosclerotic agents .
Metal Complexing Agents
Some thiophene derivatives are used as metal complexing agents, which could have implications in various industrial and environmental applications .
Insecticide Development
The structural properties of thiophene derivatives make them candidates for development into insecticides .
Future Directions
“N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)cinnamamide” and its derivatives could be significant lead compounds for further structural optimization . For instance, compound 4f, a derivative of N-(thiophen-2-yl) nicotinamide, is a promising fungicide candidate against cucumber downy mildew (CDM, Pseudoperonospora cubensis) that can be used for further development .
properties
IUPAC Name |
(E)-3-phenyl-N-[2-(3-thiophen-2-ylpyrazol-1-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3OS/c22-18(9-8-15-5-2-1-3-6-15)19-11-13-21-12-10-16(20-21)17-7-4-14-23-17/h1-10,12,14H,11,13H2,(H,19,22)/b9-8+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLNFWDCNYQXCEL-CMDGGOBGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C(=O)NCCN2C=CC(=N2)C3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[4-(Trifluoromethyl)cyclohexyl]-1,3-thiazol-2-amine](/img/structure/B2355758.png)


![N-(3-(1H-imidazol-1-yl)propyl)-3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B2355764.png)
![Methyl 4-{1,1-difluoro-6-azaspiro[2.5]octane-6-carbonyl}benzoate](/img/structure/B2355767.png)

![[2-(2-Fluoroanilino)-2-oxoethyl] 5-bromopyridine-3-carboxylate](/img/structure/B2355769.png)

![1-(4-chlorophenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclopentanecarboxamide](/img/structure/B2355771.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2355772.png)
![3-Ethenylsulfonyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-2-yl)propanamide](/img/structure/B2355774.png)

